Fenamidone Metabolite
Overview
Description
Fenamidone Metabolite is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Reactions with Organometallic Reagents
The reactivity of imidazolidine-2,4-diones with organometallic reagents has been studied, showing that certain derivatives like 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones do not behave like typical unsaturated carbonyl compounds. This highlights their unique reactivity patterns useful in organic synthesis (Akeng'a & Read, 2005).
Synthesis and Pharmacological Evaluation
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on compounds with arylpiperazinylpropyl moieties, finding potential as antidepressants and anxiolytics due to their affinity for 5-HT1A receptors (Czopek et al., 2010).
Synthesis of New Substituted Derivatives
Research into the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones has been conducted. These studies provide insights into the structure and behavior of these compounds, useful for developing novel pharmaceuticals or materials (Sedlák et al., 2005).
Synthesis of Analogues
The synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogues, inspired by alkaloids like Naamidine A and G, has been reported. This opens up new avenues for the development of novel compounds with potential biological activity (Witchard & Watson, 2010).
Antimicrobial Activity
Studies have synthesized and tested the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. These findings are significant for developing new antimicrobial agents (Albuquerque et al., 1999).
Corrosion Inhibition
Imidazolidine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such studies are crucial for industrial applications where corrosion resistance is important (Yadav et al., 2015).
Dual Receptor Affinity
Research into Mannich bases, derivatives of imidazolidine-2,4-dione, has shown dual affinity for 5-HT1A receptors and serotonin transporters. This dual activity suggests potential for developing multifunctional pharmaceuticals (Czopek et al., 2013).
Electrochemical Studies
Electrochemical studies of hydantoin derivatives, including imidazolidine-2,4-diones, have been conducted. These studies are valuable for understanding the electrochemical properties and potential applications in sensors or electrochemical devices (Nosheen et al., 2012).
Mechanism of Action
Pharmacokinetics
Fenamidone, the parent compound, undergoes extensive metabolism in the body, leading to the production of various metabolites, including Fenamidone Metabolite . The plasma elimination half-life of Fenamidone is at least 60 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound undergoes extensive metabolism in rats, involving phase I (oxidation, reduction, and hydrolysis) and phase II reactions (conjugation) . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Metabolic Pathways
Fenamidone Metabolite is involved in various metabolic pathways. In rats, it undergoes extensive metabolism involving phase I and phase II reactions . The specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Properties
IUPAC Name |
(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBSXMBPVHJQY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583591 | |
Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332855-88-6 | |
Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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